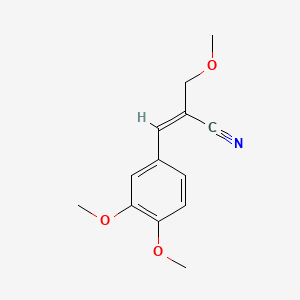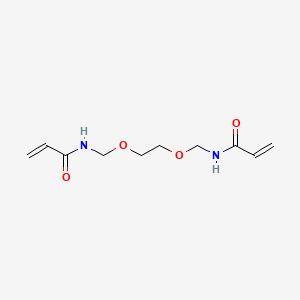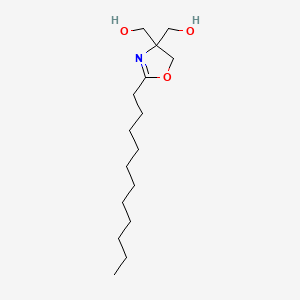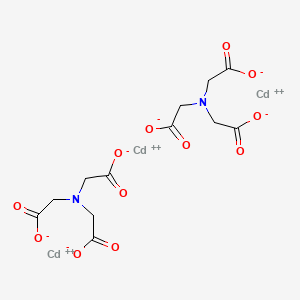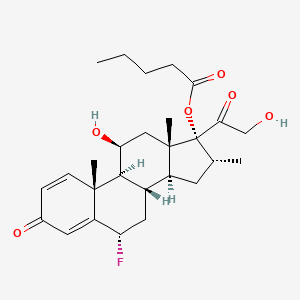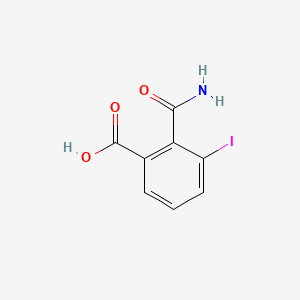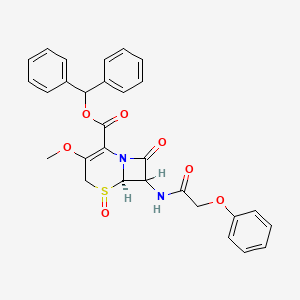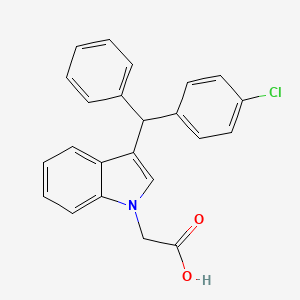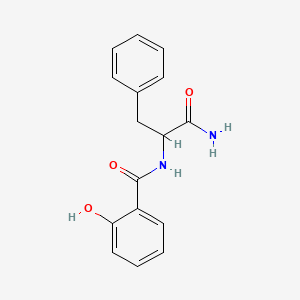
Hydrocinnamamide, alpha-salicylamido-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocinnamamide, alpha-salicylamido- is a compound that combines the structural features of hydrocinnamamide and salicylamide. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrocinnamamide and salicylamide moieties in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamamide, alpha-salicylamido- typically involves the reaction of hydrocinnamamide with salicylic acid derivatives under specific conditions. One common method is the condensation reaction between hydrocinnamamide and salicylic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of hydrocinnamamide, alpha-salicylamido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Hydrocinnamamide, alpha-salicylamido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an analgesic and antipyretic agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of hydrocinnamamide, alpha-salicylamido- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with cellular receptors to modulate pain and fever responses .
類似化合物との比較
Similar Compounds
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Hydrocinnamamide: A compound used in the synthesis of various derivatives with potential biological activities
Uniqueness
Hydrocinnamamide, alpha-salicylamido- is unique due to the combination of hydrocinnamamide and salicylamide moieties in its structure. This dual functionality may confer enhanced biological activities and broader applications compared to its individual components .
Conclusion
Hydrocinnamamide, alpha-salicylamido- is a compound with promising potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit significant biological activities. Further research is warranted to fully explore its applications and mechanism of action.
特性
CAS番号 |
56146-06-6 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c17-15(20)13(10-11-6-2-1-3-7-11)18-16(21)12-8-4-5-9-14(12)19/h1-9,13,19H,10H2,(H2,17,20)(H,18,21) |
InChIキー |
OBOJETQVNZFOCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


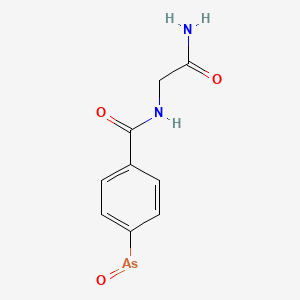

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
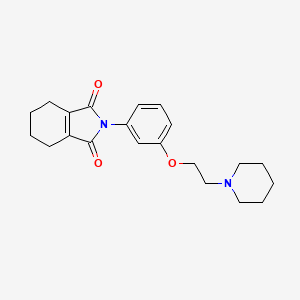
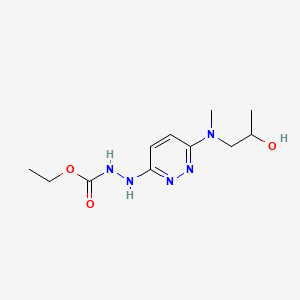
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
